molecular formula C13H11BrN2O3 B2461354 2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide CAS No. 303065-87-4

2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide

Cat. No.: B2461354
CAS No.: 303065-87-4
M. Wt: 323.146
InChI Key: PHVDFFRFSAAOGD-OVCLIPMQSA-N
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Description

2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide is an organic compound that features a bromophenoxy group and a furylmethylene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide typically involves the following steps:

    Formation of 4-Bromophenoxyacetohydrazide: This intermediate is synthesized by reacting 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride, which is then reacted with hydrazine hydrate to yield 4-bromophenoxyacetohydrazide.

    Condensation with 2-Furylmethylene: The 4-bromophenoxyacetohydrazide is then condensed with 2-furaldehyde under acidic or basic conditions to form the final product, 2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furylmethylene group can be oxidized to form corresponding furan derivatives.

    Reduction: The hydrazide group can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets, while the furylmethylene group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-N’-(2-furylmethylene)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methylphenoxy)-N’-(2-furylmethylene)acetohydrazide: Similar structure but with a methyl group instead of bromine.

    2-(4-Nitrophenoxy)-N’-(2-furylmethylene)acetohydrazide: Similar structure but with a nitro group instead of bromine.

Uniqueness

2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide is unique due to the presence of the bromine atom, which can enhance its reactivity and interaction with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-10-3-5-11(6-4-10)19-9-13(17)16-15-8-12-2-1-7-18-12/h1-8H,9H2,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVDFFRFSAAOGD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303065-87-4
Record name 2-(4-BROMOPHENOXY)-N'-(2-FURYLMETHYLENE)ACETOHYDRAZIDE
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